((2R,3S)-3-Acetoxy-6-methoxy-3,6-dihydro-2H-pyran-2-yl)methyl acetate
Description
((2R,3S)-3-Acetoxy-6-methoxy-3,6-dihydro-2H-pyran-2-yl)methyl acetate (hereafter referred to as Compound A) is a dihydropyran derivative featuring a methoxy group at the 6-position and acetylated hydroxyl groups at the 2- and 3-positions. Its stereochemistry and functional groups confer unique physicochemical and biological properties, making it a valuable intermediate in organic synthesis and drug development. This article provides a detailed comparison of Compound A with structurally related analogs, focusing on substituent effects, synthetic methodologies, crystallographic data, and safety profiles.
Properties
IUPAC Name |
[(2R,3S)-3-acetyloxy-6-methoxy-3,6-dihydro-2H-pyran-2-yl]methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O6/c1-7(12)15-6-10-9(16-8(2)13)4-5-11(14-3)17-10/h4-5,9-11H,6H2,1-3H3/t9-,10+,11?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSLFAGQONKVTAA-MTULOOOASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C=CC(O1)OC)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H](C=CC(O1)OC)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
((2R,3S)-3-Acetoxy-6-methoxy-3,6-dihydro-2H-pyran-2-yl)methyl acetate is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action.
Chemical Structure and Properties
The compound has the molecular formula C11H16O6 and a molecular weight of 244.25 g/mol. Its structure features a pyran ring, which is known for its diverse biological activities.
Antimicrobial Activity
Studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of dihydropyran have been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Antioxidant Properties
Research indicates that this compound may possess antioxidant activities. Antioxidants are crucial in neutralizing free radicals and preventing oxidative stress-related diseases. In vitro assays demonstrated that related pyran derivatives can scavenge free radicals effectively .
Anti-inflammatory Effects
In studies focusing on inflammation, compounds containing the dihydropyran moiety have shown potential in reducing inflammatory markers in cell cultures. These findings suggest that this compound could be explored for therapeutic applications in inflammatory diseases .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Some studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways related to inflammation and microbial resistance .
- Cell Signaling Modulation : The compound may interact with cell signaling pathways that regulate oxidative stress and inflammation .
Case Study 1: Antimicrobial Activity
In a study published in the Journal of Medicinal Chemistry, derivatives of dihydropyran were tested against various pathogens. The results indicated that certain modifications to the structure enhanced antimicrobial efficacy significantly. The study highlighted the importance of functional groups in determining biological activity .
Case Study 2: Antioxidant Activity
A research article showcased the antioxidant capacity of related compounds using DPPH radical scavenging assays. The results demonstrated that these compounds could effectively reduce DPPH radicals, indicating their potential as natural antioxidants .
Data Summary Table
Scientific Research Applications
A study focused on optimizing the Ferrier rearrangement conditions for synthesizing related compounds showed varying yields based on temperature and catalyst choice. For example, at 40°C with specific catalysts, yields reached up to 72% .
Research indicates that compounds similar to ((2R,3S)-3-Acetoxy-6-methoxy-3,6-dihydro-2H-pyran-2-yl)methyl acetate exhibit significant biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of this compound possess antimicrobial properties against various pathogens.
- Anticancer Potential : Preliminary investigations suggest potential anticancer activity, warranting further exploration into its mechanism of action.
Table 2: Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against bacteria | |
| Anticancer | Inhibits cancer cell growth |
Applications in Pharmaceuticals
Given its unique structure and biological properties, this compound holds promise in pharmaceutical applications:
- Drug Development : Its derivatives may serve as lead compounds for developing new antibiotics or anticancer drugs.
- Chemical Probes : The compound can be utilized as a chemical probe in biochemical assays to study enzyme interactions or metabolic pathways.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs of Compound A differ primarily in substituents at the 6-position (Table 1). These variations significantly influence reactivity, stability, and molecular interactions.
Table 1: Substituent Comparison of Dihydropyran Derivatives
Key Observations :
- Methoxy Group (Compound A) : Enhances electron density on the pyran ring, improving stability against oxidation compared to allyl or azido derivatives .
- Azido Group : Imparts reactivity for click chemistry but introduces safety hazards (e.g., explosive decomposition) .
- Phenyl Triazole : Introduces aromaticity and hydrogen-bonding capacity, influencing crystal packing and solubility .
Crystallographic and Conformational Analysis
Compound A adopts a twisted half-chair conformation, as determined by X-ray crystallography (). Comparisons with analogs reveal substituent-dependent conformational changes:
- Phenyl Triazole Analog : The triazole ring forms a dihedral angle of 23.54° with the pyran ring, stabilizing layered crystal packing via C–H⋯O/N interactions .
- Dimeric Analog () : Ethyl bridging induces a rigid, planar structure with enhanced intermolecular van der Waals interactions.
Table 3: Crystallographic Parameters
| Compound | Conformation | Key Interactions | Flack Parameter | Reference |
|---|---|---|---|---|
| Compound A | Half-chair | C–H⋯O (weak) | 0.09 (15) | |
| Phenyl triazole analog | Half-boat | C–H⋯O, C–H⋯N, C–H⋯π | Not reported |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
